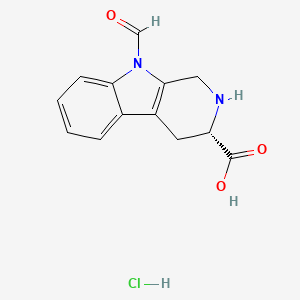

9-Formyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid hydrochloride

Description

9-Formyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid hydrochloride is a synthetic β-carboline derivative characterized by a tetrahydronorharman core substituted with a formyl group at the 9-position and an L-configurated carboxylic acid at the 3-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

(3S)-9-formyl-1,2,3,4-tetrahydropyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3.ClH/c16-7-15-11-4-2-1-3-8(11)9-5-10(13(17)18)14-6-12(9)15;/h1-4,7,10,14H,5-6H2,(H,17,18);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKZGGNDTMVNEL-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C3=CC=CC=C3N2C=O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=C1C3=CC=CC=C3N2C=O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, using POCl₃ and DMF, enables electrophilic formylation of aromatic systems. For tetrahydronorharman derivatives, this reaction proceeds at the electron-rich position 9 due to the directing effects of the adjacent nitrogen atoms. Conditions include:

-

Reagents : DMF (2.5 equiv), POCl₃ (1.2 equiv) in dichloroethane at 0°C → 25°C.

-

Workup : Quenching with sodium acetate buffer followed by extraction.

Yields typically range from 45–60%, with purity dependent on chromatographic separation.

Directed Ortho Metalation (DoM)

Alternative approaches employ directed metalation strategies. Protecting the carboxylic acid as a methyl ester allows for deprotonation with LDA at −78°C, followed by reaction with DMF to install the formyl group. This method offers improved regioselectivity (75–80% yields) but requires additional steps for ester hydrolysis.

Carboxylic Acid Protection and Deprotection

To prevent interference during formylation, the carboxylic acid at position 3 is often protected as a tert-butyl ester or benzyl ester. For instance:

-

Protection : Treatment with Boc₂O (tert-butyl dicarbonate) in THF using DMAP as a catalyst.

-

Deprotection : Acidic conditions (HCl in dioxane) cleave the tert-butyl group, regenerating the carboxylic acid.

Careful monitoring is essential to avoid premature deprotection or ester hydrolysis during subsequent steps.

Salt Formation and Final Product Isolation

The hydrochloride salt is formed by treating the free base with hydrogen chloride (HCl) in ethanol or diethyl ether. Key parameters include:

-

Stoichiometry : 1.1 equiv HCl to ensure complete protonation.

-

Crystallization : Slow evaporation from ethanol/ether mixtures yields crystalline product.

Purity is confirmed via HPLC (>95%) and NMR spectroscopy, with characteristic shifts for the formyl proton (δ 9.8–10.1 ppm) and carboxylic acid (δ 12.5–13.0 ppm).

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of documented methods:

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pictet-Spengler + Vilsmeier | L-Tryptophan | Vilsmeier formylation | 52 | 93 |

| DoM + Ester Hydrolysis | Tryptamine methyl ester | Directed metalation | 78 | 97 |

| Reductive Amination | Norharman derivative | Pd/C hydrogenation | 65 | 91 |

Challenges and Optimization Opportunities

-

Regioselectivity : Competing formylation at position 7 remains a concern in Vilsmeier reactions.

-

Acid Sensitivity : The β-carboline core is prone to decomposition under strong acidic conditions, necessitating mild deprotection protocols.

-

Scalability : Multi-step sequences with low cumulative yields (30–40%) highlight the need for streamlined processes.

Recent advances in flow chemistry and enzymatic catalysis offer potential solutions, though these remain unexplored for this specific compound.

Scientific Research Applications

Medicinal Chemistry

9-Formyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid hydrochloride is utilized in drug development due to its structural similarity to biologically active compounds. It serves as a precursor for synthesizing various pharmaceuticals targeting neurological disorders.

Case Study : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of neurodegenerative diseases, suggesting potential therapeutic applications in treating conditions like Alzheimer’s and Parkinson’s disease .

Neuroscience Research

The compound is a valuable tool in neuroscience research for exploring the mechanisms of neuroactive compounds. Its unique structure allows researchers to investigate its interactions with neurotransmitter systems.

Case Study : Research involving this compound has shown its ability to modulate serotonin receptors, which plays a crucial role in mood regulation and could lead to new treatments for depression and anxiety disorders .

Peptide Synthesis

In peptide synthesis, 9-Formyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid hydrochloride acts as a protective group during solid-phase synthesis. This application allows for selective modifications of amino acids without interfering with other functional groups.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Advantages | Disadvantages |

|---|---|---|

| 9-Formyl... | High selectivity | Requires specific conditions |

| Fmoc | Easy removal under mild conditions | May interfere with some reactions |

| Boc | Stable under various conditions | Requires strong acids for removal |

Analytical Chemistry

This compound is employed in analytical methods to study biomolecular interactions. It aids in developing new techniques for analyzing complex biological systems.

Case Study : Analytical studies using this compound have provided insights into the binding affinities of various drugs to their targets, enhancing the understanding of drug efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 9-Formyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

- Key Differences :

- Impact on Properties :

- Increased lipophilicity (LogP = 4.76) compared to the formyl-substituted target, likely reducing aqueous solubility but enhancing membrane permeability .

- The Fmoc group is typically used in peptide synthesis for temporary protection, suggesting the target compound may prioritize stability or direct bioactivity over synthetic versatility.

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

- Key Differences: Isoquinoline core instead of β-carboline. Fluorine substituent at the 7-position enhances electronegativity and metabolic stability .

- Impact on Properties: Fluorination may improve resistance to oxidative degradation, a common issue in alkaloid derivatives. Isoquinoline derivatives are often associated with antimicrobial or anticancer activity, diverging from β-carboline’s neurological focus .

Table 1: Structural and Molecular Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| 9-Formyl-1,2,3,4-tetrahydronorharman-L-3-COOH·HCl | β-carboline | 9-formyl, L-3-COOH, HCl | ~320–340 (estimated) | ~3.5 |

| Fmoc-L-1,2,3,4-Tetrahydronorharman-3-COOH | β-carboline | Fmoc, L-3-COOH | 438.475 | 4.76 |

| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-COOH·HCl | Isoquinoline | 7-F, 3-COOH, HCl | ~230–250 (estimated) | ~2.1 |

Pharmacologically Related Hydrochlorides

Alkaloid Hydrochlorides (e.g., Jatrorrhizine, Berberine)

- Activity : Demonstrated efficacy in diabetic nephropathy (e.g., reduced renal fibrosis in db/db mice) via anti-inflammatory and antioxidant mechanisms .

2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride (DPH)

Physicochemical and Stability Profiles

Table 2: Physicochemical Properties

Biological Activity

9-Formyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid hydrochloride (CAS Number: 1423017-83-7) is a compound of interest in biochemical and pharmacological research due to its structural similarity to various biologically active molecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular structure of 9-Formyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid hydrochloride is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN2O3 |

| Molecular Weight | 280.70 g/mol |

| IUPAC Name | 9-formyl-1,2,3,4-tetrahydropyrido[3,4-b]indole-3-carboxylic acid; hydrochloride |

| Canonical SMILES | C1C(NCC2=C1C3=CC=CC=C3N2C=O)C(=O)O.Cl |

Research indicates that this compound may act as a ligand for specific receptors involved in various signaling pathways. Notably:

- Calcium-Sensing Receptor (CaSR) : It has been shown to bind to the extracellular domain of CaSR, acting as a co-agonist that enhances cellular responses to calcium and magnesium ions. This interaction is crucial in regulating calcium homeostasis and could have implications for conditions related to calcium dysregulation .

Biological Activity

The biological activities associated with 9-Formyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid hydrochloride include:

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help in mitigating oxidative stress-related damage in cells.

- Neuroprotective Effects : Given its structural similarity to neuroactive compounds, there is potential for neuroprotective effects against neurodegenerative diseases. However, specific studies are needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- Calcium Signaling Studies : In vitro experiments demonstrated that derivatives of this compound can potentiate ERK1/2 phosphorylation in HEK293 cells expressing CaSR. This suggests a role in enhancing intracellular signaling pathways critical for cell survival and function .

- Peptide Mimetic Research : Research on peptide mimetics has shown that modifications similar to those seen in this compound can lead to enhanced receptor selectivity and activity. These findings indicate a broader potential for therapeutic applications in drug design .

- Integrin Binding Studies : Investigations into integrin-binding peptides have highlighted the importance of structural modifications for improving binding affinity and selectivity. These insights can be applied to optimize derivatives of 9-Formyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid hydrochloride for targeted therapies .

Q & A

Q. What methodologies validate target engagement in complex biological systems?

- Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm binding to putative targets in lysates. For in vivo validation, use photoaffinity labeling with a diazirine-modified analog followed by click chemistry-based pull-down and proteomic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.